molecular formula C18H14N2O6 B2586516 Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate CAS No. 477499-01-7

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate

Cat. No. B2586516
M. Wt: 354.318
InChI Key: HZMJOAOGFUIIAQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives often involve complex processes . For example, the construction of a benzofuran ring can be achieved through a unique free radical cyclization cascade . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate serves as a versatile intermediate in the synthesis of complex chemical structures. For instance, it has been implicated in the formation of N-(o-aminobenzoyl)amino-acid esters through catalytic hydrogenation, further leading to the synthesis of 3-substituted 1,2,3-benzotriazin-4(3H)-ones or converted into N-(o-azidobenzoyl)amino-acid esters, which are crucial for developing potential irreversible chymotrypsin inhibitors (Mair & Stevens, 1971).

Molecular Structure and Vibrational Studies

Recent advancements in spectroscopy have allowed for detailed analysis of molecules similar to Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate, offering insights into their molecular structures and vibrational wavenumbers. This is exemplified in studies utilizing quantum chemical calculations and spectroscopic techniques to determine the molecular structures and vibrational modes of related compounds, providing a foundation for understanding chemical reactivity and interactions at the molecular level (Ünsalan et al., 2020).

Synthesis of Polyfunctionalized Compounds

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate also finds application in the synthesis of polyfunctionalized compounds. An efficient methodology has been developed for synthesizing multifunctionalized benzofuran-4(5H)-ones, showcasing the compound's role in creating bioactive molecules that could have potential pharmaceutical applications (Ma et al., 2014).

Catalysis and Reaction Mechanisms

In catalysis, derivatives of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate have been utilized in reactions demonstrating the platinum-catalyzed intermolecular hydroamination of unactivated olefins, showcasing the compound's utility in developing novel catalytic processes that enhance synthetic efficiency and selectivity (Wang & Widenhoefer, 2004).

Future Directions

Given the strong biological activities of benzofuran compounds, they have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, future research could focus on exploring the biological activities of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate and its potential applications in medicine.

properties

IUPAC Name

ethyl 3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-5-3-4-6-14(13)26-16)19-17(21)11-7-9-12(10-8-11)20(23)24/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMJOAOGFUIIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate

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